(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate

Asymmetric Synthesis Chiral Resolution Process Chemistry

Procure enantiopure (2S,3R)-methyl 2-phenylpyrrolidine-3-carboxylate to bypass costly chiral chromatography and diastereomer separation (69–74% yield loss). Defined (2S,3R) stereochemistry is critical for MC-4R selectivity and nAChR binding affinity (Ki variance >200-fold). Ideal for scalable asymmetric synthesis of melanocortin receptor agonists and systematic SAR of 2-phenylpyrrolidine-based ligands. Pre-formed cis-isomer streamlines peptide mimetic workflows.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12071500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
InChIKeyCQACFNSKPYNJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate: Procurement-Relevant Profile of a Chiral Pyrrolidine Carboxylate


(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine-3-carboxylate derivative characterized by defined stereochemistry at the 2- and 3-positions of the pyrrolidine ring . The compound belongs to the class of 2-substituted pyrrolidine-3-carboxylic acid esters, which serve as versatile intermediates in medicinal chemistry and as building blocks for the synthesis of biologically active molecules, including melanocortin receptor agonists and nAChR ligands [1].

Why (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate Cannot Be Interchanged with Generic Pyrrolidine Carboxylates


In-class pyrrolidine-3-carboxylate analogs are not interchangeable due to the profound impact of stereochemistry and ring substitution on both synthetic accessibility and biological target engagement. Racemic mixtures of 2-phenylpyrrolidine-3-carboxylates require chiral chromatographic resolution, resulting in at least 50% material loss of the undesired enantiomer [1]. Furthermore, structure-activity relationship (SAR) studies on 2-phenyl pyrrolidines demonstrate that subtle modifications—such as aryl ring substitution—alter neuronal nicotinic acetylcholine receptor (nAChR) binding affinity by over 200-fold (Ki range: 46 nM to >10,000 nM) [2]. The defined (2S,3R) stereochemistry is therefore not merely a structural descriptor but a critical determinant of both synthetic efficiency and biological function.

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate: Quantified Differentiation from Racemic and Alternative Pyrrolidine Derivatives


Chiral Purity Advantage Over Racemic 2-Phenylpyrrolidine-3-carboxylate Synthesis Routes

Chiral synthesis methods for structurally related pyrrolidine-3-carboxylic acid intermediates achieve >99.9% enantiomeric excess (ee) without chromatographic resolution, whereas racemic routes necessitate chiral HPLC separation that intrinsically discards 50% of the synthesized material as the undesired enantiomer [1]. The efficient asymmetric approach proceeds in 5 steps with an overall yield of approximately 71% [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Diastereoselective Hydrogenation Selectivity for cis-Configured Pyrrolidine-3-carboxylates

In the Pd/C-catalyzed hydrogenation of methyl pyrrole-3-carboxylate precursors, the reaction proceeds with full conversion and exhibits high stereoselectivity, yielding a mixture of diastereomeric N-Boc-protected pyrrolidine-3-carboxylates with cis-configuration content of 84–87% and trans-configuration content of 13–16% as determined by NMR and chromato-mass spectrometry [1]. Subsequent isolation provides the pure major diastereomer in 69–74% yield [1].

Catalytic Hydrogenation Diastereoselectivity β-Proline Synthesis

Stereochemistry-Dependent Binding Affinity in 2-Phenyl Pyrrolidine nAChR Ligands

SAR analysis of a series of 2-phenyl pyrrolidines as neuronal nAChR ligands revealed that aryl ring substitution dramatically modulates receptor binding affinity, with Ki values spanning from 46 nM to >10,000 nM [1]. The most potent analogues in the series exhibited Ki values of 46 nM, 68 nM, and 75 nM [1]. While this study did not directly compare (2S,3R) versus (2R,3S) enantiomers, the 200-fold affinity range across structurally related analogs underscores the critical role of precise molecular architecture in determining biological activity.

nAChR Ligands Structure-Activity Relationship Receptor Binding

Validated Application Scenarios for (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate in Pharmaceutical R&D and Process Chemistry


Asymmetric Synthesis of Melanocortin-4 Receptor (MC-4R) Agonist Intermediates

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate serves as a key chiral intermediate in the synthesis of pyrrolidine-based melanocortin-4 receptor agonists, which are under investigation for the treatment of obesity, diabetes, and sexual dysfunction [1]. The defined stereochemistry at the 2- and 3-positions is critical for achieving the selective MC-4R affinity (relative to MC-1R, MC-3R, and MC-5R) observed in this compound class [1]. Procurement of the enantiopure (2S,3R)-isomer eliminates the need for costly and material-wasting chiral chromatographic resolution, directly enabling scalable process development as demonstrated in the 5-step, 71% overall yield asymmetric synthesis route described for structurally related pyrrolidine carboxylic acids [1].

Structure-Activity Relationship (SAR) Studies of Neuronal nAChR Ligands

This compound is suitable for systematic SAR exploration of 2-phenyl pyrrolidine-based neuronal nicotinic acetylcholine receptor (nAChR) ligands. As demonstrated by Elliott et al. (1995), even subtle modifications to the 2-phenyl pyrrolidine scaffold—such as aryl ring substitution—produce >200-fold variations in receptor binding affinity (Ki range: 46 nM to >10,000 nM) [2]. The (2S,3R)-configured methyl ester provides a stereochemically defined starting point for derivatization, enabling researchers to isolate the contribution of specific stereocenters to receptor engagement and to benchmark new analogs against established structure-activity trends in this pharmacologically relevant scaffold class [2].

Synthesis of cis-Configured α-Substituted β-Proline Derivatives

The (2S,3R) stereochemistry of this compound corresponds to the cis-configuration in the 2-substituted pyrrolidine-3-carboxylate series—the thermodynamically favored diastereomer produced in Pd/C-catalyzed hydrogenation reactions of pyrrole precursors (cis:trans ratio of 84–87% : 13–16%) [3]. This compound is therefore particularly well-suited as a starting material or reference standard for the synthesis of α-substituted β-prolines (2-substituted pyrrolidine-3-carboxylic acids), which are valuable building blocks in peptide mimetic and natural product synthesis [3]. Procurement of the pre-formed (2S,3R)-isomer circumvents the 69–74% yield loss associated with diastereomer separation after hydrogenation, streamlining downstream synthetic workflows [3].

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